molecular formula C4H8BrNO B3049657 3-Bromo-n-methylpropanamide CAS No. 21437-87-6

3-Bromo-n-methylpropanamide

Cat. No.: B3049657
CAS No.: 21437-87-6
M. Wt: 166.02 g/mol
InChI Key: BPPLGDWGAYFCBR-UHFFFAOYSA-N
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Description

3-Bromo-N-methylpropanamide is a valuable brominated amide building block designed for research and development applications in organic synthesis. This compound features both amide and bromo-alkyl functional groups, making it a versatile intermediate for constructing more complex molecules. Its structure is particularly useful for nucleophilic substitution reactions, where the bromine atom can be displaced to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, or to extend carbon chains. Researchers may employ this compound in the development of novel pharmaceutical candidates, such as in synthetic routes for anilines and other nitrogen-containing heterocycles, as suggested by related methodologies . The N-methyl amide group is a common motif in medicinal chemistry and can influence the pharmacokinetic properties of a molecule. As a reagent, it is handled by qualified professionals in a controlled laboratory setting. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPLGDWGAYFCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629932
Record name 3-Bromo-N-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21437-87-6
Record name 3-Bromo-N-methylpropanamide
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URL https://comptox.epa.gov/dashboard/DTXSID00629932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-N-methylpropanamide
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Synthetic Utility of 3 Bromo N Methylpropanamide As a Chemical Building Block

Versatility in Organic Synthesis

3-Bromo-N-methylpropanamide serves as a key building block for creating more elaborate organic molecules. smolecule.com The bromine atom is a good leaving group, making it susceptible to substitution by various nucleophiles. This reactivity allows for the introduction of different functional groups and the extension of the carbon skeleton, facilitating the assembly of complex molecular architectures. smolecule.com

Role in the Synthesis of Heterocyclic Compounds

The dual functionality of this compound, possessing both an electrophilic carbon (bonded to bromine) and a nucleophilic amide group (under certain conditions), makes it a useful precursor in the synthesis of heterocyclic compounds. These reactions can proceed through intramolecular cyclization, where the two reactive sites within the molecule interact to form a ring structure, a common scaffold in medicinal chemistry.

A significant application of this compound is in the field of polymer chemistry, where it functions as a key component in controlled polymerization and the development of advanced materials.

Atom Transfer Radical Polymerization (ATRP) is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu The process utilizes a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain, which is typically an alkyl halide. cmu.edu

This compound and its derivatives are effective initiators for ATRP. google.com The carbon-bromine (C-Br) bond can be homolytically cleaved by a transition metal complex (e.g., a copper(I) complex) to generate a radical that initiates the polymerization of monomers, such as methacrylates. cmu.edunih.gov This initiation step is crucial for controlling the subsequent polymer chain growth.

Table of Research Findings on ATRP Initiation

Initiator TypeMonomerKey Finding
Catechol-derived 2-bromoisobutyryl initiatorsMethacrylatesThe structure of the initiator, including linker length and functional groups, significantly affects the efficiency of surface-initiated ATRP. nih.gov
2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamideN-isopropylacrylamide (NIPAm)Use as an initiator resulted in improved yields and better control over the molecular weight distribution of the resulting polymer.
3-bromo-1-propanolMethyl methacrylate (B99206) (MMA)Successfully used to create a macroinitiator for a two-step synthesis of block copolymers via a combination of redox polymerization and ATRP. kemdikbud.go.id

The use of this compound and similar bromo-functionalized initiators in ATRP enables the creation of functional polymeric materials. google.com Because the initiator fragment remains at the end of the polymer chain, the functionalities inherent to the initiator (in this case, the N-methylamide group) are incorporated into the final polymer structure. This allows for the synthesis of polymers with specific properties, such as enhanced hydrophilicity or sites for further chemical modification. This methodology is suitable for functionalizing a variety of surfaces, leading to the fabrication of high-value, surface-grafted polymer brush coatings for numerous applications. nih.gov

Derivatives and Analogues of 3 Bromo N Methylpropanamide

Structural Variations and their Impact on Reactivity

Structural modifications to the 3-bromo-N-methylpropanamide backbone, either on the aliphatic chain or at the nitrogen atom, have a profound impact on the compound's electronic properties and chemical reactivity. These changes are fundamental in tailoring the molecule for specific synthetic outcomes.

The position of the bromine atom on the propanamide chain is a critical determinant of reactivity. While the parent compound is a 3-bromo (or β-bromo) propanamide, its α-bromo isomers, such as 2-bromopropanamides, exhibit distinct chemical behavior. The proximity of the bromine atom to the electron-withdrawing carbonyl group in α-bromoamides enhances its reactivity as an electrophile in nucleophilic substitution reactions. ontosight.ai

For instance, the synthesis of 2-bromo-N-(2-isopropylphenyl)propanamide is typically achieved through the bromination of the corresponding N-substituted propanamide. These α-bromo derivatives are valuable synthetic intermediates. They can undergo substitution reactions where the bromine is displaced by nucleophiles like amines or thiols. Copper-promoted atom-transfer radical cyclization (ATRC) of α-bromo-N-arylacylamides has been developed as a method for creating 3,3'-disubstituted oxindoles, highlighting a different reactive pathway for these analogues. sorbonne-universite.fr

The introduction of additional substituents on the carbon chain further modifies reactivity. The presence of a methyl group on the α-carbon, as in 2-bromo-2-methyl-propanamide derivatives, creates a tertiary alkyl halide. iucr.orgresearchgate.net These compounds are effective initiators in atom transfer radical polymerization (ATRP). iucr.org The steric bulk and electronic effects of such substitutions influence reaction pathways. For example, the reaction of chiral α-bromoamides with silver fluoride (B91410) has been shown to proceed with retention of configuration, suggesting a double-inversion mechanism via an aziridinone (B14675917) intermediate. researchgate.net

Table 1: Comparison of Reactivity in Brominated Propanamide Isomers

Compound TypeBromine PositionKey Reactivity FeaturesTypical ReactionsCitations
3-Bromopropanamide β (C-3)Electrophilic carbon for S_N2 reactions.Nucleophilic substitution with amines/thiols. ajol.infonih.gov
2-Bromopropanamide α (C-2)Activated electrophilic center due to proximity to carbonyl group.Nucleophilic substitution, radical cyclization. sorbonne-universite.frnih.gov
2-Bromo-2-methylpropanamide α (C-2)Tertiary halide, serves as a radical initiator.Atom Transfer Radical Polymerization (ATRP). iucr.orgresearchgate.net

Replacing the N-methyl group with other alkyl or aryl substituents is a common strategy to create a wide range of propanamide derivatives. The synthesis often involves the reaction of 3-bromopropionyl chloride with a primary or secondary amine (aryl, aralkyl, or alkyl amines). ajol.infonih.gov This straightforward acylation produces the corresponding N-substituted-3-bromopropanamide, which serves as an electrophilic intermediate for further reactions. ajol.infonih.gov

The nature of the N-substituent significantly affects the compound's properties:

N-alkyl propanamides : The synthesis of various N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides demonstrates how different alkyl groups (propyl, butyl, isopropyl, benzyl) can be incorporated. acs.orgnih.govresearchgate.net These modifications alter the lipophilicity and steric profile of the molecule.

These N-substituted derivatives are crucial in medicinal chemistry and materials science. For example, N-aryl and N-alkyl-3-bromopropanamides are used as intermediates in the synthesis of enzyme inhibitors and other biologically active heterocyclic compounds. ajol.infonih.gov

Stereoselective Synthesis of Chiral Analogues

The creation of chiral molecules, where only one of a pair of enantiomers is produced, is a central goal in modern organic synthesis, particularly for pharmaceutical applications. Asymmetric synthesis provides routes to enantiomerically pure analogues of this compound.

Asymmetric synthesis refers to methods that produce one enantiomer of a chiral product in preference to the other. ethz.ch For propanamide analogues, this can be achieved through several strategies:

Chiral Pool Synthesis : This approach uses a readily available, enantiopure starting material, such as an amino acid or sugar, to introduce a stereocenter into the target molecule. ethz.ch

Asymmetric Reactions : Specific reactions can be designed to create a new stereocenter with a high degree of stereocontrol. For instance, the asymmetric synthesis of (3S)-3-Amino-3-(5-bromothiophen-3-yl)propanamide can involve an asymmetric Strecker or Mannich reaction using a chiral glycine (B1666218) equivalent to establish the correct stereochemistry. Similarly, asymmetric alkylation of chiral enolates is a powerful method for setting stereocenters. numberanalytics.comtsijournals.com Another example is the asymmetric synthesis of propargylamides via the reaction of 3,3'-disubstituted binaphthol-modified alkynylboronates with N-acylimines, which can achieve up to 99% enantiomeric excess (ee). nih.gov

To achieve high stereoselectivity, chemists often employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. ethz.ch Evans oxazolidinones are a well-known class of chiral auxiliaries used in the asymmetric alkylation of amides. wikipedia.org For example, in a synthesis of S-(+)-Pregabalin, an Evans enolate-based asymmetric alkylation was the key step for establishing the required chirality. tsijournals.com Similarly, imidazolidinone-based chiral auxiliaries have been used for the dynamic kinetic resolution of diastereomeric 2-bromopropanamides. nih.gov

Chiral Catalysts : In contrast to stoichiometric auxiliaries, a chiral catalyst can control the stereochemistry of a reaction in sub-stoichiometric amounts. ethz.ch This approach is often more efficient and atom-economical. Asymmetric phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been used to catalyze the synthesis of chiral phenylalanine derivatives. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, Jørgensen–Hayashi-type catalysts can be used for the atroposelective synthesis of axially chiral styrenes. beilstein-journals.org Furthermore, metal-based chiral catalysts are widely used; a chiral copper catalyst, for instance, can facilitate the enantioselective substitution of racemic α-bromo-N-phenylbutanamide. researchgate.net

Table 2: Strategies for Stereoselective Synthesis of Propanamide Analogues

StrategyDescriptionExample ApplicationCitations
Asymmetric Alkylation Use of chiral enolates to introduce an alkyl group with stereocontrol.Synthesis of S-(+)-Pregabalin using an Evans auxiliary. numberanalytics.comtsijournals.com
Chiral Auxiliaries A temporary chiral group guides the reaction's stereochemistry.Evans oxazolidinones, pseudoephedrine, camphorsultam. nih.govtsijournals.comwikipedia.org
Chiral Catalysts A sub-stoichiometric chiral agent directs the formation of one enantiomer.Cinchona alkaloids in phase-transfer catalysis; chiral copper complexes. researchgate.netmdpi.combeilstein-journals.org
Asymmetric Boronation Use of chiral boronates to react with imines.Synthesis of chiral propargylamides using BINOL-derived boronates. nih.gov

Radiosyntheses of Labeled Derivatives (focused on synthetic methodology)

Radiolabeling involves replacing an atom in a molecule with one of its radioactive isotopes, such as carbon-11 (B1219553) (¹¹C, half-life ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, half-life ≈ 109.8 min). These labeled compounds are invaluable as tracers in Positron Emission Tomography (PET), a noninvasive imaging technique. nih.govnih.gov The synthesis of radiolabeled derivatives of propanamides requires specialized, rapid, and high-yield synthetic methodologies. moravek.com

The synthetic strategy must be designed around the short half-life of the radioisotope. This often involves introducing the radioisotope in the final step of the synthesis to maximize the decay-corrected radiochemical yield.

Fluorine-18 Labeling : A common method for introducing ¹⁸F is through nucleophilic substitution using [¹⁸F]fluoride. For example, a three-step radiosynthesis was developed for [¹⁸F]-labeled hydroxyflutamide (B1664084) derivatives, which are structurally related to propanamides. nih.gov This route resulted in a decay-corrected radiochemical yield of 10±3% with high radiochemical purity. nih.govexlibrisgroup.com

The choice of precursor and labeling position is critical to ensure that the radiolabel is stable and does not detach during metabolic processes in the body. moravek.com

Strategies for [18F] Labeling

The introduction of Fluorine-18 into derivatives of this compound is a key strategy for developing PET radioligands due to the favorable nuclear properties of [18F], including its 109.8-minute half-life. nih.gov Research has focused on creating analogues that can be efficiently labeled with [18F] while retaining high affinity and selectivity for their biological targets.

One prominent area of research involves the synthesis of [18F]-labeled hydroxyflutamide derivatives for imaging androgen receptor (AR) positive prostate cancer. nih.govexlibrisgroup.com In one study, (R)-3-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-propanamide was developed as a potential imaging agent. A three-step [18F] radiosynthesis was designed, achieving a decay-corrected radiochemical yield of 10±3% with a radiochemical purity of 95%. nih.gov

Another approach targets the translocator protein (TSPO), which is a biomarker for neuroinflammation. acs.org Novel 2-arylquinolin-4-yl oxypropanamide derivatives have been synthesized and radiolabeled with [18F]. The labeling strategy involved a nucleophilic substitution reaction where commercially available pyridinyl heteroaromatic ketones were reacted with 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide. acs.org The subsequent radiofluorination was achieved using the spirocyclic iodonium (B1229267) ylide (SCIDY) method. This automated process resulted in non-decay corrected radiochemical yields of 16 ± 5% for one derivative ([18F]11) and 15 ± 7% for another ([18F]12), both with over 99% radiochemical purity. acs.org

The development of PET radioligands for the cannabinoid receptor type 2 (CB2) has also utilized propanamide-like structures. In one instance, [18F]-labeled 2-oxoquinoline derivatives were synthesized. The process involved the radiofluorination of a precursor salt, followed by reduction and coupling with acid chlorides to yield the final radiolabeled compounds with decay-corrected yields of 10-15%. nih.gov

Table 1: [18F] Labeling of this compound Analogues

Labeled Compound/Derivative Labeling Method Radiochemical Yield (Decay Corrected) Radiochemical Purity Target Reference
(R)-3-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-propanamide [18F] Three-step nucleophilic substitution 10 ± 3% 95% Androgen Receptor nih.gov
[18F]LW1 ([18F]11) Spirocyclic iodonium ylide (SCIDY) 16 ± 5% (n.d.c.) >99% Translocator Protein (TSPO) acs.org
[18F]LW2 ([18F]12) Spirocyclic iodonium ylide (SCIDY) 15 ± 7% (n.d.c.) >99% Translocator Protein (TSPO) acs.org
[18F]-labeled 2-oxoquinoline derivative ([18F]-14) Nucleophilic substitution, reduction, and coupling 10-15% >99% Cannabinoid Receptor 2 (CB2) nih.gov

n.d.c. = non-decay corrected

Approaches for [11C] Labeling

Carbon-11, with its shorter half-life of 20.4 minutes, is another crucial positron emitter for PET imaging. The N-methyl group present in this compound and its analogues provides a convenient site for the introduction of a [11C]methyl group. acs.org

A significant application of [11C] labeling is in the development of Selective Androgen Receptor Modulator (SARM) radioligands for prostate cancer imaging. researchgate.net For instance, new carbon-11-labeled propanamide derivatives have been designed and synthesized. The radiosynthesis often involves the O-[11C]methylation of a precursor using [11C]methyl triflate ([11C]CH3OTf), a highly reactive methylating agent. researchgate.net This method has been used to produce tracers with high radiochemical purity (>99%) in a short synthesis time of about 23 minutes. researchgate.net

In the pursuit of high-affinity ligands for the translocator protein (TSPO), researchers have intentionally retained an N-methyl group in their designed molecules to serve as a site for [11C] labeling. acs.org Methylation of a secondary amide precursor with [11C]methyl iodide ([11C]CH3I) or other methylating agents is a well-established and successful strategy for preparing PET radioligands. acs.orgnih.gov

Furthermore, chiral dimethylamine (B145610) flutamide (B1673489) derivatives have been designed for AR imaging. colab.ws An automated carbon-11 radiolabeling route was developed for these compounds, resulting in a decay-corrected radiochemical yield of 10-15% and a radiochemical purity of 99%. colab.ws The use of [11C]dimethylamine has also been explored as a labeling agent, which can simplify the synthesis by avoiding the need to prepare monomethyl amine precursors. researchgate.net

Table 2: [11C] Labeling of this compound Analogues

Labeled Compound/Derivative Labeling Precursor Labeling Agent Radiochemical Yield (Decay Corrected) Radiochemical Purity Target Reference
(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-(2-[(11)C]methoxyphenoxy)-2-methylpropanamide Phenolic hydroxyl precursor [11C]CH3OTf Not specified, but relatively high >99% Androgen Receptor researchgate.net
Chiral dimethylamine flutamide derivatives Not specified Not specified 10-15% 99% Androgen Receptor colab.ws

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms within a molecule and their connectivity. For 3-Bromo-N-methylpropanamide, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments.

The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂) typically appear as a triplet due to coupling with the neighboring methylene group. The methylene protons adjacent to the carbonyl group (CH₂-C=O) also present as a triplet. The methyl group attached to the nitrogen atom (N-CH₃) generally shows up as a doublet, coupling with the N-H proton. The amide proton (N-H) signal is often observed as a broad singlet or a quartet, depending on the solvent and concentration, due to its exchangeability and coupling with the N-methyl protons.

Table 1: Representative ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ) in ppm Multiplicity
N-H Variable (e.g., ~6.87) Broad Singlet / Quartet
Br-CH₂ ~3.6 Triplet
CH₂-C=O ~2.7 Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically around 170-173 ppm. oregonstate.edu The carbon atom bonded to the bromine (C-Br) appears at a chemical shift influenced by the electronegative halogen. The methylene carbon adjacent to the carbonyl group (CH₂-C=O) and the methyl carbon of the N-methyl group (N-CH₃) also have characteristic chemical shifts.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ) in ppm
C=O ~172.6
C-Br ~37
CH₂-C=O ~45

Note: Chemical shifts are approximate and can vary based on the solvent and measurement parameters. oregonstate.edu

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show a correlation between the Br-CH₂ and CH₂-C=O protons, confirming their adjacent positions. It would also show a correlation between the N-H proton and the N-CH₃ protons. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the Br-CH₂ protons would correlate with the signal for the C-Br carbon. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is invaluable for piecing together the molecular fragments. For example, it would show a correlation between the N-methyl protons and the carbonyl carbon, and between the protons of the CH₂-C=O group and the carbonyl carbon, thus confirming the amide structure. researchgate.netcolumbia.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed around 1640-1680 cm⁻¹ which is characteristic of the C=O (amide I) stretching vibration. The N-H stretching vibration of the secondary amide appears as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (amide II) is usually found around 1550 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 500-600 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
C=O Stretch (Amide I) 1640 - 1680
N-H Bend (Amide II) ~1550

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital analytical technique for the real-time monitoring of chemical reactions that produce bromoamides. rsc.orgresearchgate.net In the synthesis of compounds structurally similar to this compound, GC-MS is employed to track the progress of the reaction by analyzing aliquots taken from the reaction mixture at various time intervals. researchgate.net

The process involves separating the volatile components of the mixture in the gas chromatograph, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio. This allows for the identification of reactants, intermediates, the desired product, and any byproducts. unibo.it For instance, monitoring a substitution reaction would show a decrease in the peak corresponding to the starting material and a concurrent increase in the peak corresponding to the product. researchgate.net This method provides crucial data that helps in optimizing reaction conditions such as temperature, reaction time, and catalyst concentration to maximize yield and minimize impurities. rsc.org

Table 1: Application of GC-MS in Reaction Monitoring

TechniqueApplicationInformation ObtainedReference
GC-MS Monitoring substitution reactionsIdentification of reactants, products, and byproducts; assessment of reaction completion. researchgate.netunibo.it
Provides data for optimizing reaction conditions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone for confirming the identity and assessing the purity of synthesized this compound. mdpi.com The LC component separates the compound from non-volatile impurities and unreacted starting materials with high resolution. gcms.cz The effluent from the LC column is then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide the exact mass of the molecule, which can be used to confirm its elemental composition. mdpi.com For example, in the analysis of related amide compounds, LC-MS is used to verify the presence of the target molecule by matching the observed molecular ion peak ([M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. scribd.com LC-MS/MS adds another layer of confidence by selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions to further confirm the structure. This technique is highly sensitive and specific, making it invaluable for establishing the purity profile of the final product. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the primary means of purifying this compound after its synthesis and for assessing the success of the purification process.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used to qualitatively monitor the progress of a chemical reaction. shoko-sc.co.jpadvion.com In the synthesis of bromoamides, TLC is routinely used to observe the consumption of starting materials and the formation of the product. rsc.org The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. umich.edu

The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). nih.gov Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in separation. The spots are typically visualized under UV light. shoko-sc.co.jp By comparing the spot of the reaction mixture to the spots of the starting materials, a chemist can quickly determine if the reaction is complete. umich.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of this compound. Using a high-efficiency column, HPLC can separate the target compound from even minor impurities, allowing for precise quantification of purity, often reported as a percentage area of the main peak. lgcstandards.com

While this compound itself is an achiral molecule and therefore does not exist as enantiomers, HPLC is the standard method for determining the enantiomeric excess (ee) of chiral analogues. uma.esacs.org For chiral compounds, separation is achieved using a chiral stationary phase (CSP). rsc.org The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. nih.gov This is critical in pharmaceutical research where often only one enantiomer possesses the desired biological activity. google.com

Table 2: HPLC Applications in Compound Analysis

ApplicationMethodologyCompound TypeInformation ObtainedReference
Purity Assessment Reverse-phase HPLC with UV detectorAchiral (e.g., this compound)Quantitative purity of the compound. lgcstandards.com
Enantiomeric Excess Chiral HPLC with a chiral stationary phaseChiral analoguesSeparation and quantification of enantiomers to determine ee. acs.orgrsc.orgnih.gov

Column Chromatography for Purification

Column chromatography is the most common method for the purification of bromoamides like this compound on a preparative scale following a synthesis. nih.govsorbonne-universite.fr The crude product is loaded onto a column packed with a stationary phase, typically silica gel. rsc.org

An appropriate solvent system (eluent), such as a gradient of ethyl acetate in petroleum ether or hexane, is then passed through the column. nih.govsorbonne-universite.fr The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for elucidating the absolute three-dimensional structure in the solid state. This technique has been applied to various bromoamide derivatives to understand their molecular geometry and intermolecular interactions. researchgate.net

The analysis of a suitable single crystal of a compound provides precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net For example, studies on related N-substituted-2-methylpropanamides have used X-ray diffraction to determine the twist between the amide group and adjacent aromatic rings. researchgate.net Furthermore, this technique reveals how molecules are arranged in the crystal lattice and identifies intermolecular forces, such as hydrogen bonds, that stabilize the crystal packing. researchgate.net While specific data for this compound is not available, the methodology would be directly applicable if a suitable crystal were obtained.

Theoretical and Computational Studies on 3 Bromo N Methylpropanamide and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-N-methylpropanamide, these computational techniques provide insights into its electronic structure, stability, and conformational flexibility.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net In the case of this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would reveal key aspects of its electronic structure and energetics. nih.gov

Studies on analogous halogenated amides and benzamides have demonstrated the utility of DFT in determining optimized geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com For this compound, DFT calculations would likely show that the presence of the bromine atom significantly influences the molecule's electron distribution. The electronegative bromine and oxygen atoms would withdraw electron density, creating electrophilic centers at the adjacent carbon atoms. This is a critical factor in determining the molecule's reactivity.

Table 1: Representative Calculated Electronic Properties of Amide and Haloalkane Fragments

PropertyAmide (e.g., in N-methylacetamide)Bromoalkane (e.g., in 1-bromopropane)
C=O Bond Length (Å)~1.23N/A
C-N Bond Length (Å)~1.38N/A
C-Br Bond Length (Å)N/A~1.96
Mulliken Charge on Carbonyl CarbonPositiveN/A
Mulliken Charge on Carbon bonded to BrN/ASlightly Positive

Note: The values in this table are approximate and are based on typical DFT calculations for the respective functional groups. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org For this compound, MD simulations would provide a detailed picture of its conformational landscape and how it changes in different environments, such as in a solvent.

Research on N-methyl acetamide (B32628) (NMA), a structurally similar compound, has utilized MD simulations to explore its conformational flexibility and interactions with water molecules. acs.orgresearchgate.net These studies have shown that the amide group can exist in different rotational states (conformers) and that the transitions between these states are influenced by the surrounding solvent molecules. tue.nl For this compound, MD simulations would likely reveal a complex interplay between the rotation around the C-C and C-N bonds and the interactions of the bromine and amide functionalities with the solvent. The bulky bromine atom would likely introduce steric hindrance, influencing the preferred conformations.

The results from MD simulations can be used to generate a potential energy surface, mapping the energy of the molecule as a function of its conformational coordinates. This allows for the identification of low-energy conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. By simulating reaction pathways, chemists can gain insights into how reactions occur, what intermediates are formed, and what factors control the reaction's outcome.

Transition State Localization and Reaction Pathway Analysis

A key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states, providing crucial information about the energy barrier of a reaction.

For this compound, a likely reaction is nucleophilic substitution at the carbon atom bonded to the bromine. Computational studies on similar reactions, such as the nucleophilic substitution on 2-bromopyridine, have shown that the presence of a catalyst or solvent can significantly lower the transition state energy. niscpr.res.in In a reaction involving this compound, a nucleophile would attack the electrophilic carbon, leading to the displacement of the bromide ion. DFT calculations can be used to model this process, identifying the structure and energy of the transition state. The reaction pathway can then be mapped out, showing the energy changes as the reactants are converted to products via the transition state.

Prediction of Reaction Outcomes and Selectivity

Computational models can also be used to predict the outcomes and selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products are most likely to form.

In the case of this compound, there are multiple potential reactive sites. Besides the carbon attached to the bromine, the carbonyl carbon is also electrophilic. Computational studies can help to determine which site is more susceptible to nucleophilic attack under different reaction conditions. For instance, studies on the reactions of haloamides have shown that the reaction pathway can be influenced by the nature of the nucleophile and the solvent. researchgate.net

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of molecules in terms of the interactions between atomic orbitals. mdpi.com

In this compound, the amide group exhibits resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. wikipedia.org This delocalization can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the electron-rich regions of the molecule, such as the lone pairs on the oxygen and nitrogen atoms, while the LUMO is associated with the electron-deficient regions, such as the antibonding orbital of the carbonyl group and the C-Br bond. mdpi.com

The interaction between the HOMO of a nucleophile and the LUMO of this compound would be a key factor in a nucleophilic substitution reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. Computational software can calculate and visualize these frontier molecular orbitals, providing valuable insights into the molecule's reactivity and bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.deuni-rostock.de This approach provides a quantitative description of bonding, hybridization, and, crucially, the stabilizing effects of electron delocalization arising from intermolecular and intramolecular interactions. uni-rostock.dejoaquinbarroso.com

The primary mechanism for analyzing these interactions within NBO theory is through a second-order perturbation theory analysis of the Fock matrix. This analysis evaluates the donor-acceptor interactions between a filled Lewis-type NBO (the donor, i) and an empty non-Lewis-type NBO (the acceptor, j). The stabilization energy (E(2)) associated with this delocalization is calculated, where a larger E(2) value indicates a more significant interaction. wisc.edu

For this compound, NBO analysis is instrumental in identifying and quantifying the non-covalent interactions that govern its supramolecular chemistry. The molecule possesses distinct hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites. nih.gov Consequently, the most significant intermolecular interaction expected is a hydrogen bond of the N-H···O=C type, leading to the formation of dimers or chain-like structures in the condensed phase. researchgate.net NBO analysis would quantify this interaction by evaluating the delocalization of electron density from the lone pair (LP) of the oxygen atom in one molecule to the antibonding (σ*) orbital of the N-H bond in an adjacent molecule.

Table 1: Hypothetical NBO Donor-Acceptor Interactions for a this compound Dimer

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)Interaction Type
LP (O)σ* (N-H)HighStrong Intermolecular Hydrogen Bond
LP (O)σ* (Cα-H)Low-ModerateWeak Intermolecular Hydrogen Bond
LP (Br)σ* (N-H)LowWeak Intermolecular Interaction

Note: This table is illustrative. Actual E(2) values require specific computational results.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and reaction mechanisms of molecules. youtube.comwpmucdn.com It posits that the most significant interactions during a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.comlibretexts.org The HOMO, being the orbital containing the most available and highest-energy electrons, acts as a nucleophile or electron donor. researchgate.net Conversely, the LUMO, as the lowest-energy empty orbital, acts as an electrophile or electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular stability and reactivity. mdpi.comnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to interact. mdpi.com

In this compound, the distribution of the frontier orbitals dictates its chemical behavior:

HOMO: The HOMO is expected to be primarily localized on the amide functional group, with significant contributions from the lone pair orbitals of the oxygen and nitrogen atoms. These sites represent the molecule's nucleophilic centers.

LUMO: The LUMO is predicted to be predominantly centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond. youtube.comcureffi.org This makes the carbon atom attached to the bromine the primary electrophilic site, susceptible to nucleophilic attack. cureffi.org

This FMO distribution strongly suggests that a primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile attacks the carbon atom of the C-Br bond, leading to the displacement of the bromide ion as a leaving group. cureffi.orgsmolecule.com The energy of the LUMO and the strength of the C-Br bond are key factors in the facility of this reaction. cureffi.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates kinetic stability and chemical reactivity. mdpi.com
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates high polarizability.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

Note: The formulas provide a theoretical framework. Numerical values depend on the computational method used.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are two key rotatable single bonds in its backbone: the C(O)—Cα bond and the Cα—Cβ bond. nih.gov Rotation around these bonds gives rise to various conformers, each with a distinct potential energy.

The relative stability of these conformers is governed by a balance of several factors:

Torsional Strain: The inherent energetic barrier to rotation around the single bonds.

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. In this molecule, significant steric repulsion can occur between the bulky bromine atom and the carbonyl group or the N-methyl group. Computational studies on similar brominated amides highlight how steric effects influence preferred conformations.

Dipole-Dipole Interactions: The alignment of bond dipoles, particularly the C=O, N-H, and C-Br bond dipoles, can either stabilize or destabilize a given conformation.

Computational methods, such as performing a potential energy surface (PES) scan by systematically varying the dihedral angles of the rotatable bonds, can identify the lowest-energy (most stable) conformers. researchgate.net For instance, the conformation where the bulky bromine atom and the carbonyl group are anti-periplanar (dihedral angle of ~180°) is often energetically favored to minimize steric clash, a common finding in related haloalkanes.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription of Rotation
τ1O=C—Cα—CβRotation around the C(O)-Cα bond, affecting the position of the bromomethyl group relative to the amide plane.
τ2C—Cα—Cβ—BrRotation around the Cα-Cβ bond, altering the position of the bromine atom relative to the molecular backbone.

From a stereochemical perspective, This compound is an achiral molecule . It does not possess any chiral centers (an atom attached to four different substituent groups). As a result, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers. Any sample of pure this compound will be optically inactive. While related compounds can be chiral, the specific substitution pattern of this compound precludes this possibility. cymitquimica.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.